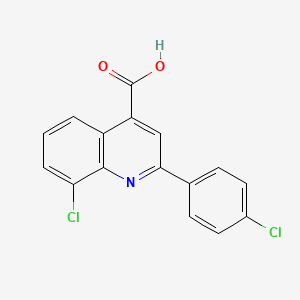
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 124930-93-4 . It has a molecular weight of 318.16 and its IUPAC name is 8-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” include a molecular weight of 318.16 . The compound’s InChI code is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) , which provides information about its molecular structure.科学的研究の応用
Analytical Reagents and Metal Complexation
Quinoxaline-2-carboxylic acid derivatives, including those with chloro substitutions, have been explored for their potential as analytical reagents. These compounds exhibit the capability to form complexes with various metals, demonstrating their utility in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). The solubility products of the metal salts, the optimum pH range for complete precipitation, and the thermal behaviors of the metal complexes highlight the practical applications of these compounds in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Pharmaceutical Research: Anticancer Activities
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has shown promising anticancer activity. These derivatives have been synthesized and evaluated for their cytotoxic effects on various carcinoma cell lines, with some compounds demonstrating significant potency compared to standard drugs. The synthesis methods, including microwave irradiation, provide efficient pathways to these compounds, which could serve as leads for the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Chelating Ion Exchangers for Metal Ion Extraction
Quinoline-2-carboxylic acids with specific substitutions have been investigated for their ability to extract metal ions from aqueous solutions. The structural characteristics of these compounds, including their substituents, significantly impact their metal ion selectivities and capacities. Such reagents demonstrate high preference for specific metals, offering potential applications in the selective removal of contaminants from industrial and environmental samples (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Organic and Inorganic Photodiode Fabrication
The photovoltaic properties of quinoline derivatives have been explored for their application in organic–inorganic photodiode fabrication. Films of these compounds demonstrate rectification behavior and photovoltaic properties under both dark and illuminated conditions. Such materials are of interest for their potential use in the development of photodiodes, with modifications like chlorophenyl substitution improving device parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
特性
IUPAC Name |
8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDOWKIFSYBWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2675323.png)
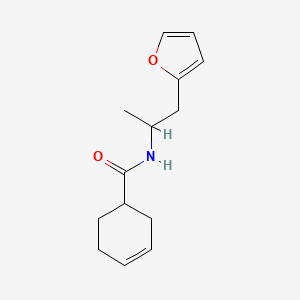
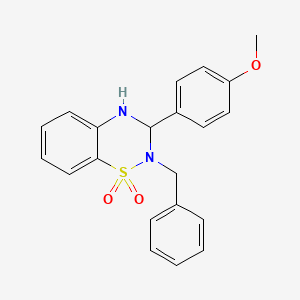
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)
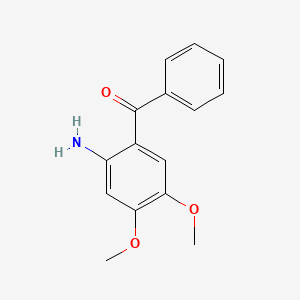
![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)
![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)
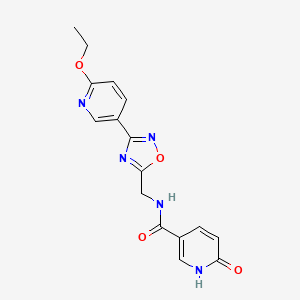
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)
![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)
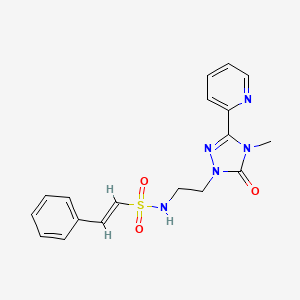
![2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate](/img/structure/B2675342.png)
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2675344.png)